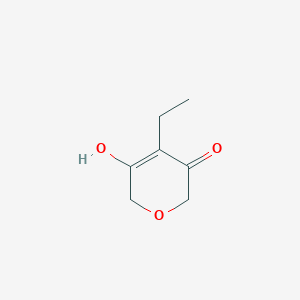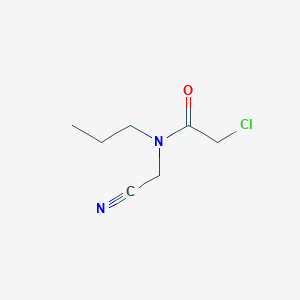
2-Dodecyl-3-ethoxy-4,4-dimethylcyclobut-2-EN-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Dodecyl-3-ethoxy-4,4-dimethylcyclobut-2-en-1-one: is a chemical compound with the molecular formula C18H32O2 It is characterized by a cyclobutene ring substituted with dodecyl, ethoxy, and dimethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dodecyl-3-ethoxy-4,4-dimethylcyclobut-2-en-1-one typically involves the following steps:
Formation of the Cyclobutene Ring: The cyclobutene ring can be synthesized through a cycloaddition reaction involving suitable precursors.
Substitution Reactions: The introduction of the dodecyl, ethoxy, and dimethyl groups is achieved through substitution reactions. These reactions often require specific catalysts and conditions to ensure the correct placement of substituents.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large reactors where the reactions are carried out in batches.
Continuous Flow Processing: Employing continuous flow reactors for a more efficient and scalable production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Dodecyl-3-ethoxy-4,4-dimethylcyclobut-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The ethoxy and dodecyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, alkanes.
Substitution Products: Various substituted cyclobutene derivatives.
Applications De Recherche Scientifique
2-Dodecyl-3-ethoxy-4,4-dimethylcyclobut-2-en-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Dodecyl-3-ethoxy-4,4-dimethylcyclobut-2-en-1-one involves:
Molecular Targets: Interacting with specific enzymes or receptors in biological systems.
Pathways Involved: Modulating biochemical pathways related to its structure and functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Dodecyl-3-hydroxy-4,4-dimethyl-2-cyclobuten-1-one: Similar structure with a hydroxyl group instead of an ethoxy group.
2-Dodecyl-3-methoxy-4,4-dimethylcyclobut-2-en-1-one: Similar structure with a methoxy group instead of an ethoxy group.
Uniqueness
2-Dodecyl-3-ethoxy-4,4-dimethylcyclobut-2-en-1-one is unique due to its specific combination of substituents, which confer distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
Propriétés
Numéro CAS |
61111-17-9 |
|---|---|
Formule moléculaire |
C20H36O2 |
Poids moléculaire |
308.5 g/mol |
Nom IUPAC |
2-dodecyl-3-ethoxy-4,4-dimethylcyclobut-2-en-1-one |
InChI |
InChI=1S/C20H36O2/c1-5-7-8-9-10-11-12-13-14-15-16-17-18(21)20(3,4)19(17)22-6-2/h5-16H2,1-4H3 |
Clé InChI |
LTPSAVXMSHISSU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1=C(C(C1=O)(C)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


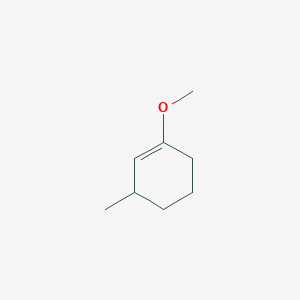



![Ethenyl{2-[methoxy(dimethyl)silyl]ethyl}dimethylsilane](/img/structure/B14584158.png)
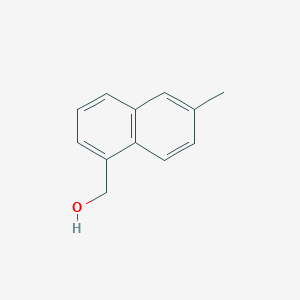
![Tetrazolo[1,5-a]quinoxaline-4-carboxamide](/img/structure/B14584166.png)
![N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}formamide](/img/structure/B14584176.png)

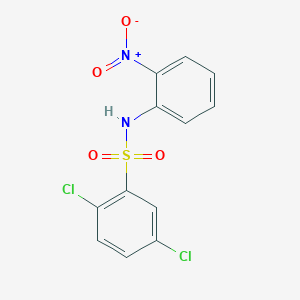
![2-Azoniaspiro[4.5]decane, 2-methyl-2-(4-methylphenyl)-, iodide](/img/structure/B14584195.png)
